molecular formula C7H13NS2 B2610399 Methyl piperidine-1-carbodithioate CAS No. 698-17-9

Methyl piperidine-1-carbodithioate

Cat. No.: B2610399
CAS No.: 698-17-9
M. Wt: 175.31
InChI Key: BXWXUCPVRKLZSJ-UHFFFAOYSA-N
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Description

“Methyl piperidine-1-carbodithioate” is a chemical compound used for pharmaceutical testing . It has the molecular formula C7H13NS2 .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves various intra- and intermolecular reactions . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed piperidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms . The compound also contains a carbodithioate group .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in various chemical reactions. For instance, they can participate in ultrafast conformational dynamics when electronically excited .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 175.31 . It has a melting point of 31-32 °C and a boiling point of 164-166 °C at a pressure of 10 Torr . The compound has a predicted density of 1.164±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Complex Formation

Methyl piperidine-1-carbodithioate has been employed in synthesizing various metal complexes. Notable among these are Ag(I), Cu(II), Co(III), and Hg(II) complexes derived from 4-methyl-piperidine-carbodithioate (Nath et al., 2016). These complexes exhibit interesting properties like fluorescence and thermal degradation behavior. Additionally, the synthesis of formylthis compound diethyl acetal and its analogs demonstrates its versatility in chemical synthesis (Ge, Li & Cheng, 1999).

Antitumor Activity

Some derivatives of this compound have shown promising antitumor activities. A study involving chromone derivatives bearing dithiocarbamate moieties, including this compound, revealed their potential as antitumor agents (Huang et al., 2009).

Antimicrobial Properties

Chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid have been found to exhibit significant antimicrobial activity against plant and human pathogens, surpassing the effectiveness of the free ligand (Shahzadi et al., 2006). This highlights its potential use in developing new antimicrobial agents.

Luminescence and Charge-Transfer Adducts

Research on (fluoren-9-ylidene)methanedithiolato complexes of gold, involving piperidinium 9H-fluorene-9-carbodithioate derivatives, showcases their photoluminescent properties at low temperatures and their use in creating charge-transfer adducts (Vicente et al., 2004).

Biomedical Applications

Further biomedical applications are evident in studies on heterobimetallic complexes containing Sn(IV) and Pd(II) with 4-(hydroxymethyl)piperidine-1-carbodithioic acid. These complexes, besides being structurally interesting, also possess biological activity against bacterial and fungal strains (Anwar et al., 2013).

Biochemical Analysis

Biochemical Properties

Methyl piperidine-1-carbodithioate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to altered metabolic pathways and affect the bioavailability of other compounds. Additionally, this compound can form complexes with metal ions, influencing their biochemical behavior and stability .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can affect the expression of genes involved in oxidative stress response and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in enzyme conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity and sustained changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, such as liver and kidney damage, oxidative stress, and inflammation. These effects highlight the importance of determining the appropriate dosage for experimental studies to avoid potential adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, toxicity, and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and its ability to reach target sites within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound can impact its activity and function, as it may interact with different biomolecules in distinct cellular environments .

Properties

IUPAC Name

methyl piperidine-1-carbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWXUCPVRKLZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878999
Record name METHYL-PIPERIDINYL-DITHIOCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the general structure of the methyl piperidine-1-carbodithioate derivatives discussed in the research papers?

A1: The research papers primarily focus on derivatives where the this compound moiety is linked to various aromatic systems through a methylene bridge. These aromatic systems include coumarin derivatives (with varying substitutions), benzothiazole, and quinazoline.

Q2: What are some key structural features observed in the crystal structures of these compounds?

A2: X-ray crystallography studies reveal several consistent features:

  • Piperidine ring conformation: The piperidine ring consistently adopts a chair conformation in all reported structures. [, , , , , , ]
  • Planarity of aromatic systems: The aromatic systems (coumarin, benzothiazole, quinazoline) generally display near planarity, with only minor deviations observed. [, , ]
  • Intermolecular interactions: Crystal packing is often stabilized by various intermolecular interactions, including C–H⋯O hydrogen bonds, C–H⋯S interactions, π–π stacking interactions, and weaker van der Waals forces. [, , , , , ]

Q3: Are there any insights into the structure-activity relationship (SAR) of these compounds based on the reported research?

A3: While the provided research focuses primarily on structural characterization, some insights into SAR can be gleaned:

  • Aromatic system variations: The use of different aromatic systems (coumarin, benzothiazole, quinazoline) suggests an exploration of how the electronic and steric properties of this moiety influence the overall activity of the compounds. [, , ]
  • Substituent effects: Variations in the substituents on the coumarin ring (e.g., chlorine, methyl, methoxy groups) indicate investigations into how these modifications impact activity. [, , , ]

Q4: What analytical techniques were employed to characterize these compounds?

A4: The research papers primarily relied on the following analytical techniques:

  • X-ray crystallography: This technique provided detailed insights into the three-dimensional structures and intermolecular interactions of the compounds. [, , , , , , ]
  • Infrared spectroscopy (IR): IR spectroscopy was used to identify characteristic functional groups present in the molecules. []
  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy provided information about the structure and connectivity of atoms within the molecules. []

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